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Compound Name: 5-Bromo-2-fluorothioanisole

Cat. No.: B1378231 Get Quote

Introduction: A Multifaceted Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is

paramount to the efficient construction of novel therapeutic agents. 5-Bromo-2-
fluorothioanisole has emerged as a highly valuable and versatile building block. Its utility

stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a

fluorine atom, and a thioanisole moiety. This unique arrangement provides medicinal chemists

with a powerful tool for molecular diversification, enabling the synthesis of complex scaffolds

with tailored pharmacological profiles.

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions,

one of the most powerful methodologies for C-C and C-N bond formation in modern organic

synthesis.[1][2] The electron-withdrawing fluorine atom not only modulates the reactivity of the

aromatic ring but can also impart desirable pharmacokinetic properties to the final drug

candidate, such as enhanced metabolic stability and improved binding affinity.[3][4] The

thioanisole group offers further opportunities for modification, including oxidation to sulfoxides

and sulfones, or can play a direct role in ligand-receptor interactions. This guide provides an in-

depth overview of the applications of 5-Bromo-2-fluorothioanisole, complete with detailed

protocols for its most critical transformations.

Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its

successful application in synthesis.
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Property Value Reference

CAS Number 1370025-62-9 [5]

Molecular Formula C₇H₆BrFS [5]

Molecular Weight 221.09 g/mol [5]

Appearance (Varies) -

MDL Number MFCD22056774 [5]

Core Applications in Medicinal Chemistry
The strategic placement of the bromo, fluoro, and methylthio groups makes 5-Bromo-2-
fluorothioanisole an ideal substrate for constructing core scaffolds found in many classes of

therapeutic agents, particularly kinase inhibitors.

Keystone for Kinase Inhibitor Scaffolds
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is

a hallmark of many diseases, including cancer.[6][7] The development of small molecule kinase

inhibitors is therefore a major focus of pharmaceutical research.[8] 5-Bromo-2-
fluorothioanisole serves as an excellent starting point for kinase inhibitor synthesis due to

several factors:

Scaffold Rigidity and Vectorial Diversity: The substituted phenyl ring provides a rigid core

from which to project vectors into the different pockets of a kinase active site.

Cross-Coupling Handle: The C-Br bond is readily functionalized via Suzuki-Miyaura or

Buchwald-Hartwig reactions to introduce fragments that can interact with the hinge region or

solvent-front of the ATP-binding site.[9]

Fluorine's Influence: The ortho-fluorine atom can form crucial hydrogen bonds or favorable

electrostatic interactions with amino acid residues in the active site, enhancing potency and

selectivity. It also often improves metabolic stability.[4]

The general workflow involves using the bromine as a primary attachment point for a larger

heterocyclic system, followed by further modifications.
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Caption: Synthetic pathways from 5-Bromo-2-fluorothioanisole.

Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating bi-aryl structures, a common

motif in pharmaceuticals.[2] It involves the palladium-catalyzed coupling of an organohalide

with an organoboron compound.[10] For 5-Bromo-2-fluorothioanisole, this reaction allows for

the efficient introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Causality Behind Component Selection:

Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a

combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.

[10] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.

Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the

organic group is transferred from boron to palladium.[2]

Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is often

used to dissolve both the organic and inorganic reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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